5-Pentylthiophene-2-carboxylic acid
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Overview
Description
5-Pentylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a carboxylic acid group at the 2-position and a pentyl group at the 5-position makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentylthiophene-2-carboxylic acid can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale chemical reactions using readily available starting materials. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Pentylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Pentylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-Pentylthiophene-2-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The sulfur atom in the thiophene ring can participate in various biochemical interactions.
Material Science: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and transistors.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the pentyl group at the 5-position.
Thiophene-3-carboxylic acid: The carboxylic acid group is at the 3-position instead of the 2-position.
2,5-Thiophenedicarboxylic acid: Contains two carboxylic acid groups at the 2 and 5 positions.
Uniqueness
5-Pentylthiophene-2-carboxylic acid is unique due to the presence of both a pentyl group and a carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63068-75-7 |
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Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
5-pentylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O2S/c1-2-3-4-5-8-6-7-9(13-8)10(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
InChI Key |
SVIGPKJAOCDUCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(S1)C(=O)O |
Origin of Product |
United States |
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